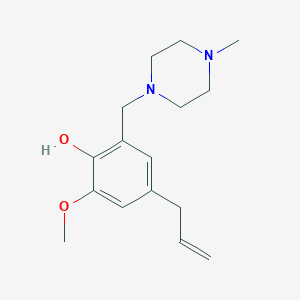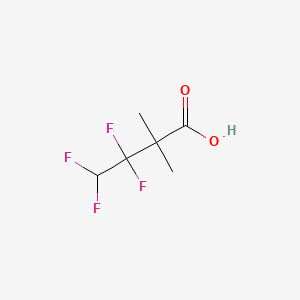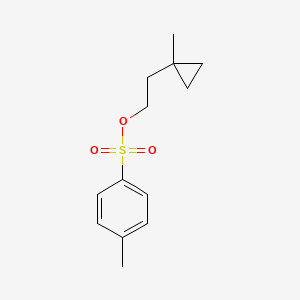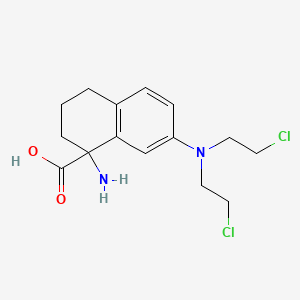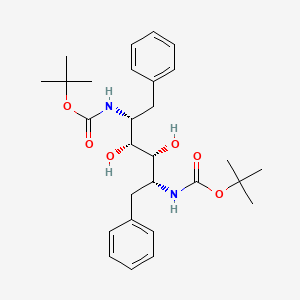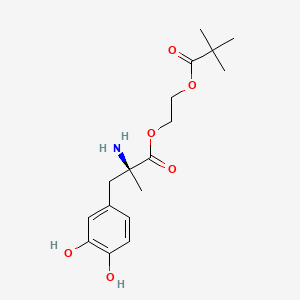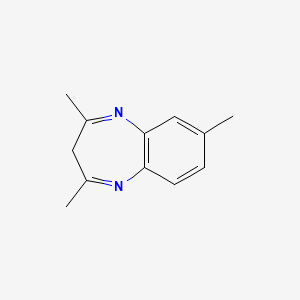
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anxiolytic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones to produce 1,5-benzodiazepines in good to excellent yields . The reaction conditions are generally mild, and the process shows good functional group compatibility.
Industrial Production Methods
For industrial production, the synthesis may involve the use of molecular iodine catalysis, Lewis acidic catalysts, heteropoly acidic catalysts, ionic liquids, and microwave-assisted synthesis . These methods aim to increase reaction efficiency and yield while minimizing byproducts and purification steps. Metal-organic frameworks, such as MOF-235 (Fe), have also demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines .
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted benzodiazepines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Applications De Recherche Scientifique
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system . This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlordiazepoxide: Known for its anxiolytic and anticonvulsant properties.
Diazepam: Widely used for its sedative and muscle relaxant effects.
Lorazepam: Commonly prescribed for anxiety and insomnia.
Uniqueness
3H-1,5-Benzodiazepine, 2,4,7-trimethyl-, monohydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its trimethyl substitution at positions 2, 4, and 7 may influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic effects .
Propriétés
Numéro CAS |
3512-89-8 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2,4,7-trimethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11/h4-6H,7H2,1-3H3 |
Clé InChI |
BLIZGILQKYSTOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)C)N=C(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
